molecular formula C26H27F2N3O7 B12041153 QVD-OPH;Quinoline-Val-Asp-Difluorophenoxymethylketone

QVD-OPH;Quinoline-Val-Asp-Difluorophenoxymethylketone

Cat. No.: B12041153
M. Wt: 531.5 g/mol
InChI Key: ONOTWLLTFZMERH-UHFFFAOYSA-N
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Description

Quinoline-Val-Asp-Difluorophenoxymethylketone, commonly known as QVD-OPH, is a potent, irreversible pan-caspase inhibitor. It is widely used in scientific research due to its ability to inhibit caspases 1, 3, 8, and 9, which are crucial enzymes involved in the process of apoptosis (programmed cell death). The compound has shown significant potential in preventing apoptosis, making it valuable in various fields such as biology, medicine, and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline-Val-Asp-Difluorophenoxymethylketone involves multiple steps, starting with the preparation of the quinoline derivative, followed by the incorporation of valine and aspartate residues, and finally the attachment of the difluorophenoxymethylketone group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of Quinoline-Val-Asp-Difluorophenoxymethylketone follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Quinoline-Val-Asp-Difluorophenoxymethylketone primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in reactions involving Quinoline-Val-Asp-Difluorophenoxymethylketone include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon (Pd/C), and oxidizing agents like hydrogen peroxide (H2O2). The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from reactions involving Quinoline-Val-Asp-Difluorophenoxymethylketone depend on the specific reaction conditions. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

Quinoline-Val-Asp-Difluorophenoxymethylketone exerts its effects by irreversibly inhibiting caspases, which are enzymes that play a critical role in the execution phase of apoptosis. The compound binds to the active site of caspases, preventing them from cleaving their substrates and thereby blocking the apoptotic process. This inhibition is achieved through the formation of a covalent bond between the compound and the active site of the enzyme .

Properties

Molecular Formula

C26H27F2N3O7

Molecular Weight

531.5 g/mol

IUPAC Name

5-(2,6-difluorophenoxy)-3-[[3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid;hydrate

InChI

InChI=1S/C26H25F2N3O6.H2O/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28;/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34);1H2

InChI Key

ONOTWLLTFZMERH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2.O

Origin of Product

United States

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